N-[(4-chlorophenyl)methyl]-2-(3-methylphenyl)quinoline-4-carboxamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-2-(3-methylphenyl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-(3-methylphenyl)quinoline-4-carboxamide typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of Substituents: The 4-chlorobenzyl and 3-methylphenyl groups are introduced through nucleophilic substitution reactions.
Formation of Carboxamide Group: The carboxamide group is introduced through the reaction of the quinoline derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-(3-methylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinoline N-oxide derivatives, while reduction can yield dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an inhibitor of enzymes such as alkaline phosphatases.
Medicine: The compound’s potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-(3-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit alkaline phosphatases by binding to their active sites, thereby preventing the dephosphorylation of substrates . The exact pathways and molecular targets may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid derivatives: These compounds share the quinoline core and have similar biological activities.
N-benzylquinoline derivatives: These compounds have a benzyl group attached to the quinoline core and exhibit similar chemical properties.
Uniqueness
N-[(4-chlorophenyl)methyl]-2-(3-methylphenyl)quinoline-4-carboxamide is unique due to the specific combination of substituents on the quinoline core. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C24H19ClN2O |
---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(3-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H19ClN2O/c1-16-5-4-6-18(13-16)23-14-21(20-7-2-3-8-22(20)27-23)24(28)26-15-17-9-11-19(25)12-10-17/h2-14H,15H2,1H3,(H,26,28) |
InChI Key |
VWCDZCAYJRBRIU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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